N-(4-fluorophenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a methylphenylmethyl group, and a tetrahydropyrazinyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction, such as temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)-4-methylbenzenesulfonamide: Shares the fluorophenyl group but differs in the sulfonamide moiety.
N-[(4-fluorophenyl)carbamoyl]-4-methylbenzenesulfonamide: Contains a similar fluorophenyl group but has a carbamoyl and sulfonamide moiety.
Uniqueness
N-(4-fluorophenyl)-2-{4-[(4-methylphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide is unique due to its tetrahydropyrazinyl acetamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H18FN3O3 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[4-[(4-methylphenyl)methyl]-2,3-dioxopyrazin-1-yl]acetamide |
InChI |
InChI=1S/C20H18FN3O3/c1-14-2-4-15(5-3-14)12-23-10-11-24(20(27)19(23)26)13-18(25)22-17-8-6-16(21)7-9-17/h2-11H,12-13H2,1H3,(H,22,25) |
InChI Key |
KKOKIXRKAXXPRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.